4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide

Anticancer Cytotoxicity Antiproliferative

Researchers requiring a consistent, well-defined biphenyl scaffold for SAR or assay validation often face supply inconsistencies with non-standard building blocks. This compound solves that with its unique 4'-hydroxy and 3-(N,N-dimethylcarboxamide) substitution pattern, essential for reproducible target engagement studies. - Enables systematic SAR exploration via functionalization of the phenolic handle for probe or PROTAC synthesis. - Serves as a reliable analytical standard for HPLC/LC-MS method development with its UV-active core. - Provides a validated positive control with reported IC50 values (10-20 µM) in HT-29, MCF-7, and A549 cellular assays.

Molecular Formula C15H15NO2
Molecular Weight 241.29
CAS No. 1261896-44-9
Cat. No. B594536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide
CAS1261896-44-9
Synonyms4-[3-(N,N-DiMethylaMinocarbonyl)phenyl]phenol
Molecular FormulaC15H15NO2
Molecular Weight241.29
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O
InChIInChI=1S/C15H15NO2/c1-16(2)15(18)13-5-3-4-12(10-13)11-6-8-14(17)9-7-11/h3-10,17H,1-2H3
InChIKeyKLLWGJYDRRKDNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide: 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide


4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide (CAS: 1261896-44-9), also known as 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol, is a biphenyl carboxamide with the molecular formula C15H15NO2 . This research compound is available from multiple suppliers at a standard purity of 95% . While it is primarily marketed as a versatile building block, some studies suggest it exhibits in vitro antiproliferative activity against various cancer cell lines .

Procurement Risk: 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide Substitution


Substituting 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide with a close analog carries a high risk of confounding biological data. Even minor structural modifications within the biphenyl carboxamide class can lead to significant shifts in physicochemical properties like logP and, consequently, alter target engagement, cellular permeability, and pharmacokinetic profiles. The specific positioning of the 4'-hydroxy and the N,N-dimethylcarboxamide groups defines a unique chemical space; altering either, as seen in analogs with extended amide tails [1] or an N-ethyl substitution , is predicted to change both target affinity and off-target activity, thereby breaking assay reproducibility or structure-activity relationship (SAR) studies.

Evidence Guide: 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide


In Vitro Antiproliferative Activity

4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide demonstrates in vitro antiproliferative effects across multiple cancer cell lines . In studies, the compound showed an IC50 range of 10-20 µM against HT-29 (colon), MCF-7 (breast), and A549 (lung) cells . This provides a baseline for its activity, although direct, quantitative comparisons to the closest analogs like the N-ethyl-4'-hydroxy variant (CAS: 1261947-44-7) are not currently available in the public domain.

Anticancer Cytotoxicity Antiproliferative Cancer Cell Lines IC50

Purity and Storage Stability

For scientific and industrial users prioritizing assay reproducibility, the standard commercially available purity of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide is 95% . Recommended storage conditions are sealed, dry at 2-8°C . This level of purity and the specified storage conditions are critical for minimizing variability introduced by impurities or compound degradation.

Analytical Chemistry Compound Stability Reproducibility Quality Control

Molecular Scaffold Uniqueness

The specific substitution pattern of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide—a 4'-hydroxy group on one phenyl ring and a 3-(N,N-dimethylcarboxamide) on the other—represents a distinct chemical vector compared to isomers like 4'-hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide or sulfonamide analogs . While quantitative biological comparisons are lacking, this positional isomerism is well-known in medicinal chemistry to significantly alter molecular recognition and pharmacology. The N,N-dimethyl group also differentiates it from N-ethyl or other larger amide analogs , suggesting a unique interaction profile.

Medicinal Chemistry Chemical Biology SAR Scaffold Hopping

Application Scenarios: 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide


Scaffold for SAR Studies

The unique combination of the 4'-hydroxy and 3-(N,N-dimethylcarboxamide) groups on the biphenyl core makes this compound an ideal scaffold for SAR exploration. Researchers can systematically modify the hydroxy and amide moieties to probe their contributions to biological activity, using the core compound as a well-defined, commercially available starting point. This is a standard practice in early-stage drug discovery to map out key pharmacophoric elements.

Cytotoxicity Assay Control

With reported IC50 values in the 10-20 µM range against common cancer cell lines like HT-29, MCF-7, and A549 , this compound can serve as a reference or positive control in cellular viability assays. While not a potent clinical candidate, its moderate and reproducible activity makes it suitable for validating assay sensitivity and inter-plate consistency during the screening of new chemical entities or natural product extracts.

Building Block for PROTACs and Probes

The phenolic hydroxyl group of 4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide provides a convenient synthetic handle for further functionalization. It can be readily alkylated or linked to other moieties, making it useful for creating larger, more complex molecules. This is particularly relevant in chemical biology for generating affinity probes or PROTACs (Proteolysis Targeting Chimeras) where a linker needs to be attached via a stable ether bond to a target-binding ligand scaffold.

HPLC/LC-MS Analytical Standard

Given its defined chemical structure (C15H15NO2, MW: 241.29) and standard 95% purity , this compound is suitable for use as an analytical standard in the development and validation of chromatographic methods. Its UV-active biphenyl core and predictable ionization profile for mass spectrometry make it a practical choice for optimizing HPLC or LC-MS parameters in a laboratory setting.

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